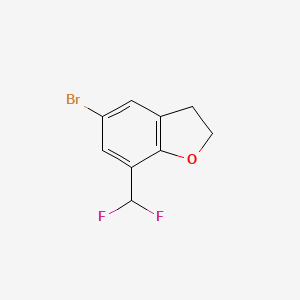
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is a chemical compound with the following structural formula:
C9H6BrF2O
It belongs to the class of benzofuran derivatives and contains bromine and difluoromethyl functional groups. The compound’s systematic name reflects its molecular structure, emphasizing the bromine substitution at position 5 and the difluoromethyl group at position 7.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran. One common approach involves the bromination of a suitable precursor, followed by introduction of the difluoromethyl group. Specific reaction conditions and reagents may vary, but the overall strategy aims to achieve the desired substitution pattern.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity:: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution.
Oxidation and Reduction Reactions: Depending on reaction conditions, the compound may be oxidized or reduced.
Ring-Opening Reactions: The benzofuran ring can open under specific conditions.
Bromine (Br₂): Used for bromination.
Difluoromethylating Agents: To introduce the difluoromethyl group.
Base or Acid Catalysts: Facilitate specific transformations.
Major Products:: The major products depend on the specific reaction conditions. Bromination typically yields this compound as the primary product.
Applications De Recherche Scientifique
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable for medicinal chemistry due to fluorine’s unique properties.
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Fluorine-containing compounds often exhibit improved pharmacokinetics.
Agrochemicals: May find applications in crop protection.
Materials Science: Potential use in designing functional materials.
Mécanisme D'action
The exact mechanism by which 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern, other benzofuran derivatives with similar functionalities include:
Propriétés
Formule moléculaire |
C9H7BrF2O |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,9H,1-2H2 |
Clé InChI |
KMXHNYBBKHWKEN-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)



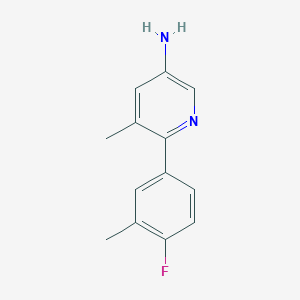
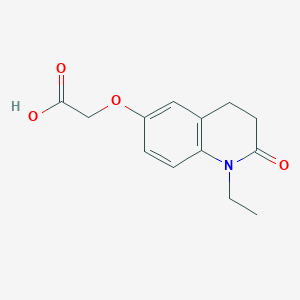

![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)
![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)

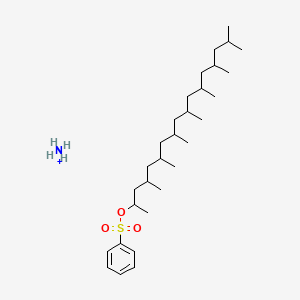

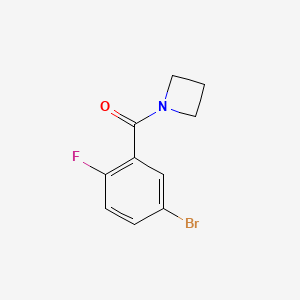
![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
